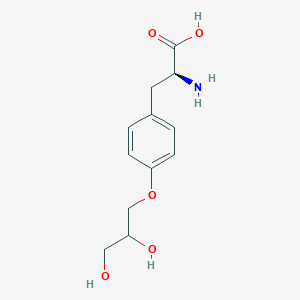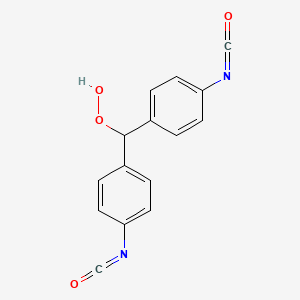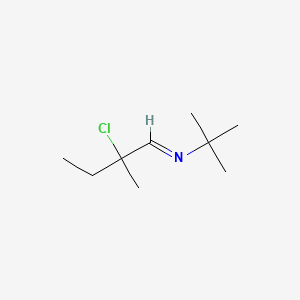
(1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine: is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a tert-butyl group, a chlorine atom, and a methyl group attached to the carbon backbone, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine typically involves the reaction of tert-butylamine with 2-chloro-2-methylbutanal under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The tert-butyl and chlorine substituents may influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
(1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-amine: This compound differs by having an amine group instead of an imine group.
(1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-oxide: This compound features an oxide group in place of the imine group.
Uniqueness: (1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its reactivity and versatility make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63364-32-9 |
|---|---|
Molekularformel |
C9H18ClN |
Molekulargewicht |
175.70 g/mol |
IUPAC-Name |
N-tert-butyl-2-chloro-2-methylbutan-1-imine |
InChI |
InChI=1S/C9H18ClN/c1-6-9(5,10)7-11-8(2,3)4/h7H,6H2,1-5H3 |
InChI-Schlüssel |
WCNFZGSLHIDPSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C=NC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)
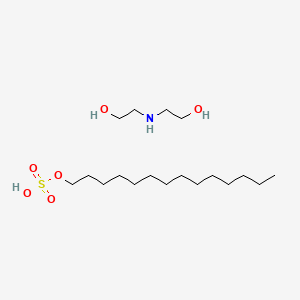
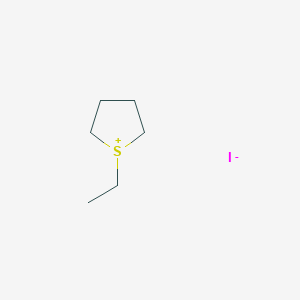

![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
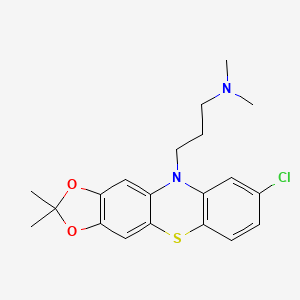

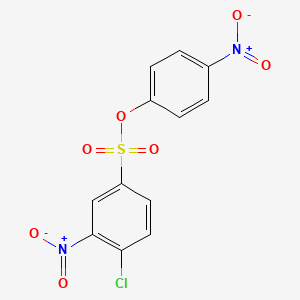
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
